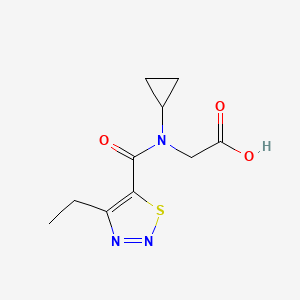![molecular formula C32H36NP B14912952 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole is a complex organic compound that features a biphenyl group, a phosphanyl group, and an indole moiety
Vorbereitungsmethoden
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The biphenyl compound can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling . The indole moiety is often introduced through Fischer indole synthesis or other indole-forming reactions.
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are some of the strategies being explored to scale up the production process .
Analyse Chemischer Reaktionen
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The biphenyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
In biological systems, the compound’s indole moiety allows it to interact with proteins and enzymes, potentially modulating their activity. The biphenyl and phosphanyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole can be compared with other similar compounds, such as:
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl core with hydroxyl and aldehyde functional groups, making it useful in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
1,1’-Biphenyl-4,4’-dicarboxylic acid: This compound is used in the production of polymers and as a building block for various organic materials.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole lies in its combination of a biphenyl group, an indole moiety, and a phosphanyl group, which imparts distinct chemical and physical properties that are advantageous in both catalysis and material science .
Eigenschaften
Molekularformel |
C32H36NP |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
dicyclohexyl-[1-(2-phenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-4-14-25(15-5-1)29-21-11-13-23-31(29)33-30-22-12-10-16-26(30)24-32(33)34(27-17-6-2-7-18-27)28-19-8-3-9-20-28/h1,4-5,10-16,21-24,27-28H,2-3,6-9,17-20H2 |
InChI-Schlüssel |
MACZEKBPNHCVRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


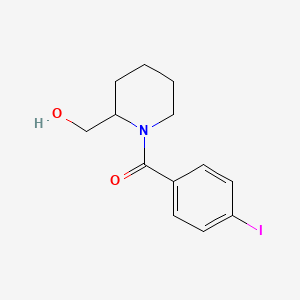
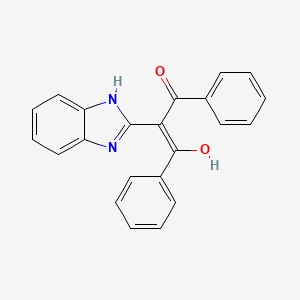
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

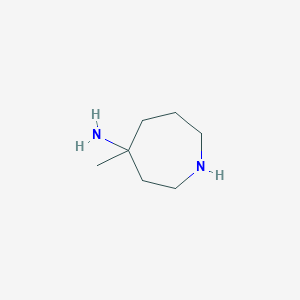
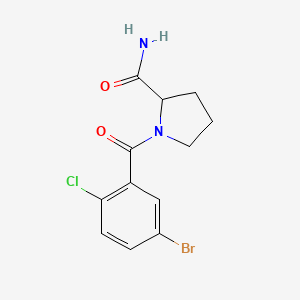
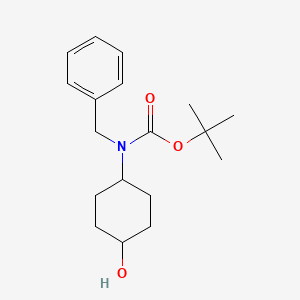
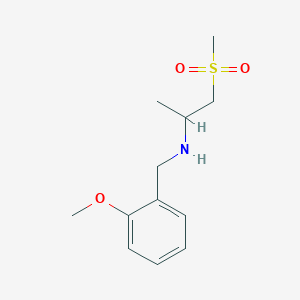

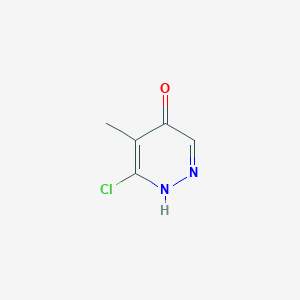
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

